2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione

CAS No.: 4497-70-5

Cat. No.: VC20315174

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4497-70-5 |

|---|---|

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 2-(tert-butylamino)-3-chloronaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C14H14ClNO2/c1-14(2,3)16-11-10(15)12(17)8-6-4-5-7-9(8)13(11)18/h4-7,16H,1-3H3 |

| Standard InChI Key | YOVCHWGMZAAFFS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

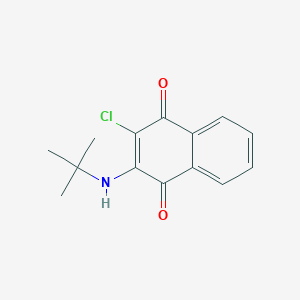

2-(tert-Butylamino)-3-chloronaphthalene-1,4-dione features a bicyclic naphthalene scaffold substituted at positions 2 and 3 with a tert-butylamino group and a chlorine atom, respectively (Fig. 1). The 1,4-dione moieties confer electron-deficient characteristics, facilitating redox cycling and electrophilic interactions . Crystallographic analyses reveal a planar naphthalene core with intramolecular hydrogen bonding between the amine hydrogen and carbonyl oxygen (N–H⋯O), stabilizing the tautomeric form . The tert-butyl group induces steric hindrance, shielding the amine from nucleophilic attack and influencing solubility profiles .

Molecular Formula: C₁₄H₁₅ClN₂O₂

Molecular Weight: 290.74 g/mol

LogP: ~2.34 (predicted), indicating moderate lipophilicity .

Tautomeric Equilibria

The compound exists in equilibrium between keto-enamine and imino-quinone tautomers (Fig. 2). X-ray diffraction confirms the dominance of the keto-enamine form in the solid state, stabilized by intramolecular hydrogen bonding . Solution-phase NMR studies suggest tautomeric populations depend on solvent polarity, with implications for biological activity .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis involves nucleophilic substitution of 3-chloro-1,4-naphthoquinone with tert-butylamine in anhydrous tert-amyl alcohol at 383 K under inert conditions (Scheme 1) . Purification via silica gel chromatography yields the target compound in 5% yield, with byproducts arising from competing quinone-amine adducts . Alternative solvents (e.g., dichloromethane) and low temperatures improve selectivity but reduce reaction rates .

Analogues and Structure-Activity Relationships (SAR)

Modifications to the amine substituent and halogen position significantly impact potency (Table 1):

-

C3 Halogen Removal: Abolishes cytotoxicity (IC₅₀ >40 µM in HEC1A cells) .

-

2-Bromo Substitution: Enhances potency (IC₅₀ = 1.24 µM vs. 10.22 µM for parent BH10) .

-

Terminal Alkyl Chain Extension: Reduces efficacy (IC₅₀ = 1.83 µM for C21 vs. 1.07 µM for C14) .

Optimal activity requires the C3 halogen and a six-membered piperidine ring, suggesting hydrophobic interactions and conformational rigidity are critical .

Biological Activity and Anticancer Mechanisms

Cytotoxicity Profiles

In HEC1A endometrial cancer cells, 2-(tert-butylamino)-3-chloronaphthalene-1,4-dione exhibits an IC₅₀ of 10.22 µM, with selectivity ratios (normal vs. cancerous cells) of 2.15–2.90 . Comparatively, brominated analogues (e.g., compound 10) show improved potency (IC₅₀ = 1.24 µM) but reduced selectivity, indicating a trade-off between efficacy and toxicity .

Mitochondrial Modulation

The compound increases oxygen consumption rate (OCR) in HEC1A cells by 200% at 10 µM, implicating mitochondrial uncoupling as a primary mechanism . Halogen-deficient analogues (e.g., compound 44) induce weaker OCR elevation (130%), suggesting redox cycling via the quinone moiety drives bioactivity .

Enzyme Interactions

Proteomic studies identify Caspase-3 and Topoisomerase II as potential targets, linking ROS generation to apoptosis and DNA damage . Thiol-containing rescue agents (e.g., glutathione) attenuate cytotoxicity, confirming redox-dependent toxicity .

Pharmacokinetic and Pharmacodynamic Properties

Absorption and Metabolism

Oral administration in mice yields a maximum plasma concentration (Cₘₐₓ) of 2.34 µM and a half-life (t₁/₂) of 21.6 minutes . Tert-butyl substitution marginally improves metabolic stability (t₁/₂ = 26.8 minutes for analogue 44) .

Toxicity and Selectivity

Acute toxicity studies in murine models reveal dose-dependent hepatotoxicity at >50 mg/kg, necessitating formulation strategies to enhance therapeutic indices .

Applications and Future Directions

Drug Delivery Systems

Nanoparticle encapsulation improves aqueous solubility and prolongs half-life in preclinical models, addressing pharmacokinetic limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume